Product packaging for 1-[3-(4-bromophenyl)acryloyl]azepane(Cat. No.:)

1-[3-(4-bromophenyl)acryloyl]azepane

Cat. No.: B5761275
M. Wt: 308.21 g/mol
InChI Key: LDEKGOSYSIVQEY-JXMROGBWSA-N
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Description

1-[3-(4-Bromophenyl)acryloyl]azepane is a chemical building block featuring a seven-membered azepane ring linked to a 4-bromophenyl group through an acryloyl spacer. The azepane scaffold, a cyclic secondary amine, is a privileged structure in medicinal chemistry known for its conformational flexibility and presence in over 60 approved therapeutics, including various antipsychotic, antidepressant, and anticancer agents . The 4-bromophenyl moiety serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable intermediate for constructing more complex molecules for drug discovery and chemical biology research . The acryloyl linker introduces a potential electrophilic site or a planar, conjugated system that could be exploited in the development of compounds for probing protein-ligand interactions. Researchers may find this compound particularly useful in library synthesis, structure-activity relationship (SAR) studies, and as a precursor in the development of novel bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18BrNO B5761275 1-[3-(4-bromophenyl)acryloyl]azepane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(azepan-1-yl)-3-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO/c16-14-8-5-13(6-9-14)7-10-15(18)17-11-3-1-2-4-12-17/h5-10H,1-4,11-12H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEKGOSYSIVQEY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3 4 Bromophenyl Acryloyl Azepane

Retrosynthetic Analysis and Strategic Disconnections Leading to the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 1-[3-(4-bromophenyl)acryloyl]azepane, the most logical disconnection is at the amide bond, a common and reliable bond formation strategy in organic synthesis. This disconnection reveals two primary synthons: the azepane ring and a (4-bromophenyl)acrylic acid derivative.

Figure 1: Retrosynthetic Disconnection of this compound

This primary disconnection suggests an acylation reaction as the key step in the synthesis. The (4-bromophenyl)acrylic acid derivative can be in the form of an acyl chloride, a mixed anhydride (B1165640), or the carboxylic acid itself activated by a coupling agent. Azepane, a commercially available or synthetically accessible seven-membered heterocyclic amine, serves as the nucleophile.

Further disconnection of the (4-bromophenyl)acrylic acid synthon leads to simpler starting materials. A logical disconnection is at the carbon-carbon double bond, suggesting a Wittig or Horner-Wadsworth-Emmons reaction between 4-bromobenzaldehyde and a suitable phosphonium ylide or phosphonate carbanion, respectively. Alternatively, a Perkin or Knoevenagel condensation could be employed.

Figure 2: Retrosynthetic Analysis of (4-Bromophenyl)acrylic Acid

This analysis provides a clear and convergent synthetic strategy: the independent synthesis of the two key fragments followed by their coupling to form the final product.

Optimized Acylation Protocols for Azepane Ring Systems

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. growingscience.com For the acylation of the azepane ring system with a (4-bromophenyl)acrylic acid derivative, several protocols can be optimized to achieve high efficiency.

The choice of the (4-bromophenyl)acrylic acid derivative is crucial for the success of the coupling reaction.

(4-Bromophenyl)acryloyl Chloride: The most reactive derivative is the acyl chloride. This can be prepared by treating (4-bromophenyl)acrylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with azepane, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. growingscience.com

(4-Bromophenyl)acrylic Acid with Coupling Agents: Direct coupling of the carboxylic acid with azepane can be achieved using a variety of coupling agents. These reagents activate the carboxylic acid in situ to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. core.ac.uk Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for amide bond formation. growingscience.comucl.ac.uk

The efficiency of the acylation reaction can be significantly influenced by the choice of catalyst and reaction conditions.

Parameter Options and Considerations
Solvent Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used. The choice of solvent can affect the solubility of reactants and the reaction rate.
Temperature Acylation reactions are often carried out at room temperature, but cooling to 0 °C can be beneficial to control exothermicity, especially when using highly reactive acyl chlorides. In some cases, gentle heating may be required to drive the reaction to completion.
Base The choice and stoichiometry of the base are critical. An excess of a non-nucleophilic organic base is typically used to neutralize the acid byproduct and drive the equilibrium towards product formation.
Catalyst For direct amide bond formation, catalytic methods are gaining traction. While not as common as stoichiometric coupling agents, certain Lewis acids or boronic acid catalysts can promote the dehydrative coupling of carboxylic acids and amines.

Table 1: Comparison of Common Coupling Agents for Amide Bond Formation

Coupling AgentActivating AdditiveAdvantagesDisadvantages
DCCHOBtInexpensive, effectiveDicyclohexylurea (DCU) byproduct can be difficult to remove
EDCHOBt/HOAtWater-soluble byproduct, easy workupMore expensive than DCC
HATU-High efficiency, fast reaction timesExpensive, can be sensitive to moisture

Multi-Step Synthesis Pathways and Yield Enhancement Strategies

A typical multi-step synthesis of this compound would involve the synthesis of the (4-bromophenyl)acrylic acid followed by the coupling with azepane.

Scheme 1: A Plausible Multi-Step Synthesis Pathway

Synthesis of (E)-3-(4-bromophenyl)acrylic acid: This can be achieved via a Knoevenagel condensation of 4-bromobenzaldehyde with malonic acid in the presence of a base such as pyridine or piperidine (B6355638).

Activation of the Carboxylic Acid: The synthesized (4-bromophenyl)acrylic acid is then converted to a more reactive species. For example, reaction with thionyl chloride affords (E)-3-(4-bromophenyl)acryloyl chloride.

Acylation of Azepane: The final step is the reaction of the activated acylating agent with azepane.

Optimization of each step: Fine-tuning the reaction conditions (temperature, solvent, reaction time, and stoichiometry of reagents) for each step is crucial.

Purification at each stage: Ensuring the purity of intermediates can prevent the formation of side products in subsequent steps.

One-pot procedures: In some cases, a one-pot synthesis where the activation of the carboxylic acid and the subsequent acylation are performed in the same reaction vessel without isolation of the intermediate can improve efficiency and reduce material loss.

Purification Techniques for High-Purity Compound Isolation

The isolation of this compound in high purity is essential for its characterization and any subsequent applications. A combination of purification techniques is often necessary.

Extraction: After the reaction, an aqueous workup is typically performed to remove water-soluble byproducts and unreacted starting materials. The product is extracted into an organic solvent, which is then washed with brine and dried.

Crystallization: If the product is a solid, crystallization is an effective method for purification. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is the method of choice. Silica gel is the most common stationary phase, and the mobile phase is a solvent or a mixture of solvents of varying polarity. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Precipitation: In some instances, the product can be precipitated from the reaction mixture by the addition of a non-solvent. mdpi.com

Table 2: Common Purification Techniques

TechniquePrincipleApplication
ExtractionDifferential solubility of the compound in two immiscible liquids.Initial workup to remove water-soluble impurities.
CrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Purification of solid compounds.
Column ChromatographyDifferential adsorption of compounds onto a stationary phase.Separation of complex mixtures and purification of non-crystalline compounds.
PrecipitationInducing the formation of a solid from a solution.Rapid isolation of the product.

By carefully considering the retrosynthetic analysis, optimizing the acylation protocol, and employing appropriate purification techniques, this compound can be synthesized in a high-yielding and pure form.

Comprehensive Spectroscopic and Structural Characterization of 1 3 4 Bromophenyl Acryloyl Azepane

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, 2D NMR Experiments for Full Assignment).

No published data containing ¹H, ¹³C, or 2D NMR spectroscopic analysis for 1-[3-(4-bromophenyl)acryloyl]azepane could be located.

Advanced Infrared (IR) and Raman Spectroscopic Fingerprint Analysis for Functional Group Identification and Conformational Insights.

Specific IR and Raman spectra for this compound have not been reported in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination.

There is no available HRMS data to confirm the precise molecular formula of this compound.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Structure, Conformation, and Intermolecular Interactions.

No single-crystal X-ray diffraction studies for this compound have been published, meaning information on its solid-state molecular structure, conformation, and intermolecular interactions is not available.

Elucidation of Chemical Reactivity and Transformation Pathways of 1 3 4 Bromophenyl Acryloyl Azepane

Reactivity of the Acryloyl Moiety: Michael Additions and Electrophilic/Nucleophilic Characteristics

The acryloyl moiety, an α,β-unsaturated carbonyl system, is the primary site of electrophilic reactivity in 1-[3-(4-bromophenyl)acryloyl]azepane. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This classic reactivity profile makes the compound an excellent Michael acceptor. researchgate.net

Michael Additions: A wide array of nucleophiles can participate in conjugate addition reactions with the acryloyl group. These include soft nucleophiles such as enolates, amines, thiols, and phosphines. researchgate.net The general scheme for a Michael addition to this compound is depicted below.

Scheme 1: General Michael Addition to this compound

The reaction is typically catalyzed by a base, which serves to generate the nucleophile in situ. researchgate.net The choice of base and solvent can significantly influence the reaction's efficiency and selectivity.

Electrophilic/Nucleophilic Characteristics: The acryloyl moiety is predominantly electrophilic at the β-carbon. However, the carbonyl oxygen possesses nucleophilic character due to its lone pairs of electrons, allowing it to be activated by Lewis or Brønsted acids. This activation enhances the electrophilicity of the β-carbon, facilitating reactions with weaker nucleophiles.

Below is an interactive table summarizing potential Michael addition reactions with various nucleophiles.

Nucleophile (Michael Donor)Catalyst/ConditionsExpected Product Structure
Diethyl malonateNaOEt, EtOHDiethyl 2-(1-(azepan-1-yl)-1-oxo-3-(4-bromophenyl)propyl)malonate
ThiophenolEt3N, CH2Cl21-(Azepan-1-yl)-3-(4-bromophenyl)-3-(phenylthio)propan-1-one
PyrrolidineNo catalyst, neat1-(Azepan-1-yl)-3-(4-bromophenyl)-3-(pyrrolidin-1-yl)propan-1-one
Sodium cyanideH2O/EtOH1-(Azepan-1-yl)-3-(4-bromophenyl)-4-oxobutanenitrile

Transformations Involving the Bromine Substituent: Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) and Halogen Exchange

The bromine atom on the phenyl ring provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

Scheme 2: Suzuki-Miyaura Coupling of this compound

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene, leading to the formation of a new carbon-carbon bond and extending the conjugation of the system.

Sonogashira Coupling: This coupling reaction with a terminal alkyne introduces an alkynyl group onto the phenyl ring, a valuable transformation for the synthesis of more complex molecules.

The table below outlines representative conditions for these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O
HeckStyrenePd(OAc)2, P(o-tolyl)3Et3NDMF
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuIEt3NTHF

Halogen Exchange: The bromine atom can also undergo halogen exchange reactions, for instance, conversion to an iodide via the Finkelstein reaction, which can sometimes be a more reactive substrate in subsequent cross-coupling reactions.

Hydrolysis and Amide Bond Stability Under Various Chemical Conditions

The amide bond in this compound is generally stable under neutral conditions due to resonance stabilization. nih.gov However, it can be cleaved under acidic or basic conditions, leading to the formation of 3-(4-bromophenyl)acrylic acid and azepane.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), direct nucleophilic attack on the carbonyl carbon occurs, followed by the departure of the azepanide anion, which is subsequently protonated.

The rate of hydrolysis is dependent on the pH, temperature, and the specific acid or base used. nih.gov Generally, harsh conditions (e.g., concentrated acid or base and elevated temperatures) are required for efficient cleavage.

ConditionReagentsProducts
AcidicHCl (conc.), H2O, reflux3-(4-bromophenyl)acrylic acid + Azepane hydrochloride
BasicNaOH (aq.), EtOH, refluxSodium 3-(4-bromophenyl)acrylate + Azepane

Regioselectivity and Stereoselectivity in Reactions Involving the Azepane Ring System

The azepane ring itself can participate in reactions, although it is generally less reactive than the acryloyl moiety. The nitrogen atom of the azepane is nucleophilic and can be involved in reactions such as alkylation or acylation, though in the title compound, the nitrogen is already part of an amide, which significantly reduces its nucleophilicity.

Reactions on the azepane ring of this compound are less common. However, if the amide were to be reduced, the resulting amine could undergo various reactions. The regioselectivity of reactions on the azepane ring itself, if functionalized, would be influenced by the substitution pattern. For instance, in substituted azepanes, ring expansion or contraction reactions can exhibit high regioselectivity and stereoselectivity. researchgate.netrsc.org

Mechanistic Investigations of Key Transformations

Mechanism of Michael Addition: The base-catalyzed Michael addition proceeds via the formation of a nucleophilic enolate or a deprotonated heteroatom, which then adds to the β-carbon of the acryloyl system. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated by the solvent or a proton source to yield the final adduct.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond of the product.

Mechanism of Amide Hydrolysis:

Acid-catalyzed: The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the azepane moiety lead to the carboxylic acid.

Base-catalyzed: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate results in the expulsion of the azepanide anion, which is a poor leaving group but is facilitated under forcing conditions, followed by protonation to give azepane.

Computational Chemistry and Theoretical Studies of 1 3 4 Bromophenyl Acryloyl Azepane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For analogs of 1-[3-(4-bromophenyl)acryloyl]azepane, such as brominated chalcone (B49325) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d) or cc-pVDZ, are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energies of these orbitals are critical in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the capacity to accept electrons, highlighting regions prone to nucleophilic attack. In chalcone derivatives, the HOMO is often localized on the cinnamoyl fragment, while the LUMO is distributed across the entire molecule.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability. For instance, a study on chalcone derivatives bearing a p-bromophenyl group reported a HOMO-LUMO gap of 3.5994 eV, indicating a higher reactivity compared to derivatives with electron-donating groups. This suggests that the bromine atom's electron-withdrawing nature in this compound would likely result in a relatively small HOMO-LUMO gap, enhancing its reactivity.

Table 1: Calculated Electronic Properties of a Brominated Chalcone Analog

ParameterValueReference
HOMO Energy-6.78 eV
LUMO Energy-3.18 eV
Energy Gap (ΔE)3.60 eV
Dipole Moment4.51 D

Data is for a chalcone derivative containing a p-bromophenyl moiety, calculated at the B3LYP/6-311G level of theory.

Conformational Analysis and Energy Landscape Exploration

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional conformation. For this compound, two main sources of conformational flexibility exist: the rotation around the C-N amide bond and the puckering of the seven-membered azepane ring.

Computational methods, such as molecular mechanics and DFT, can be used to explore the potential energy surface and identify stable conformers. The azepane ring is known to adopt several low-energy conformations, including chair and boat forms, with the specific preference influenced by the substituents. The acryloyl moiety introduces further complexity. The central α,β-unsaturated carbonyl system in chalcone analogs generally prefers a planar conformation to maximize π-conjugation. However, steric hindrance between the aromatic rings and the carbonyl group can lead to torsional angles.

Studies on related N-cinnamoyl piperidines, a six-membered ring analog of the azepane moiety, reveal that the piperidine (B6355638) ring typically adopts a chair conformation. The rotational barrier around the C-N amide bond is significant due to its partial double bond character, leading to the existence of cis and trans isomers relative to the carbonyl group. The trans isomer is generally more stable. For this compound, the trans conformation regarding the acryloyl-azepane bond is expected to be energetically favored.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts that, when compared with experimental data, aid in structure elucidation.

Infrared (IR) Frequencies: Theoretical IR spectra for analogous bromochalcone derivatives have been calculated using DFT methods. Key vibrational frequencies for this compound can be predicted based on these analogs.

Table 2: Predicted IR Frequencies for Key Functional Groups in a Brominated Chalcone Analog

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational ModeReference
C=O (carbonyl)~1662Stretching
C=C (vinyl)~1600Stretching
C-Br~600-700StretchingN/A
C-N (amide)~1300-1400StretchingN/A
Aromatic C-H~3050-3110Stretching

Values are based on DFT calculations for (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. For the 4-bromophenyl group, the protons ortho to the bromine atom are expected to resonate at a different chemical shift compared to the meta protons due to the anisotropic effects of the halogen. The vinyl protons of the acryloyl group would appear as doublets with a characteristic coupling constant for the trans configuration. The protons on the azepane ring would exhibit complex splitting patterns due to their diastereotopic nature and ring conformational dynamics.

Reaction Mechanism Elucidation Through Computational Modeling

The α,β-unsaturated carbonyl moiety in this compound makes it a classic Michael acceptor. Computational modeling can elucidate the mechanism of reactions such as the Michael addition of a nucleophile to the β-carbon.

DFT calculations can map the reaction pathway, identifying the transition state (TS) and calculating the activation energy. The reaction typically proceeds via the nucleophilic attack on the β-carbon, which is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl group. This forms an enolate intermediate, which is subsequently protonated to yield the final product.

Computational studies on the Michael addition of thiols to acrylamide (B121943) show that the presence of nearby positively charged residues can lower the activation barrier by stabilizing the negatively charged transition state. This suggests that the reaction environment can significantly influence the reactivity of this compound.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with biological activity or chemical reactivity.

Key descriptors for this compound and its analogs include:

Chemical Potential (μ): Related to the escaping tendency of electrons. A higher chemical potential indicates greater reactivity.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A lower hardness value implies higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The α,β-unsaturated system in the target molecule suggests a significant electrophilicity.

Studies on chlorinated chalcones have shown that these DFT-based reactivity indices can successfully rationalize differences in biological activity. For a series of chalcone derivatives, descriptors such as charge, HOMO energy, and autocorrelation descriptors were found to be crucial for modeling their activity.

Table 3: Representative Quantum Chemical Descriptors for Chalcone Analogs

DescriptorDefinitionSignificanceReference
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to charge transfer
Electrophilicity (ω)μ² / (2η)Global electrophilic nature

Synthesis and Characterization of Novel Derivatives and Analogues of 1 3 4 Bromophenyl Acryloyl Azepane

Modification of the Bromophenyl Moiety: Strategies for Aromatic Substitution and Derivatization

The bromine atom on the phenyl ring is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their reliability and tolerance of various functional groups. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This strategy allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, significantly altering the steric and electronic properties of the molecule. libretexts.org The general scheme involves the reaction of the parent compound with a suitable boronic acid (R-B(OH)₂) to yield a biaryl derivative. youtube.com

Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. organic-chemistry.orglibretexts.org This is particularly useful for extending the conjugation of the system or introducing vinyl substituents. The reaction is catalyzed by a palladium complex and requires a base. mdpi.comnih.gov The choice of alkene partner dictates the nature of the appended group.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, replacing the bromine atom with a variety of primary or secondary amines. wikipedia.orglibretexts.org This modification is crucial for introducing new hydrogen bond donors or acceptors and for modulating the basicity and polarity of the molecule. The reaction scope is broad, accommodating numerous amine coupling partners, including various heterocycles. acs.orgresearchgate.net

Reaction Type Coupling Partner Example Catalyst/Base System (Typical) Resulting Phenyl Moiety
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Biphenyl-4-yl
Suzuki-Miyaura Coupling3-Thienylboronic acidPd(dppf)Cl₂ / K₂CO₃4-(Thiophen-3-yl)phenyl
Heck ReactionStyrenePd(OAc)₂ / P(o-tol)₃ / Et₃N4-Styrylphenyl
Heck Reactionn-Butyl acrylatePd(OAc)₂ / PPh₃ / K₂CO₃4-(3-(Butoxycarbonyl)vinyl)phenyl
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃ / BINAP / NaOt-Bu4-(Morpholin-4-yl)phenyl
Buchwald-Hartwig AminationAnilinePd(OAc)₂ / XPhos / Cs₂CO₃4-(Phenylamino)phenyl

Functionalization of the Acryloyl Linker: Variations in Unsaturation and Substituents

The α,β-unsaturated amide system of the acryloyl linker offers another site for chemical modification, allowing for changes in geometry, polarity, and reactivity.

Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced to a single bond, transforming the acryloyl moiety into a propanoyl linker. This removes the rigidity of the double bond and increases the conformational flexibility of the molecule. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method. organic-chemistry.org Another approach involves the use of diimide, generated in situ from hydrazine, which can be effective when metal-catalyzed methods are problematic. rug.nl

Dihydroxylation of the Alkene: The double bond can be converted into a vicinal diol, introducing two hydroxyl groups. This significantly increases the polarity and hydrogen bonding capacity of the molecule. The Sharpless asymmetric dihydroxylation allows for the stereocontrolled synthesis of chiral diols from prochiral olefins using an osmium catalyst and a chiral ligand. organic-chemistry.orgalfa-chemistry.com This method is applicable to α,β-unsaturated amides, providing access to enantiomerically enriched products. researchgate.netresearchgate.net

Reaction Type Reagents (Typical) Resulting Linker Key Structural Change
Catalytic HydrogenationH₂, Pd/C, Ethanol1-(3-(4-Bromophenyl)propanoyl)azepaneSaturation of C=C bond
Asymmetric DihydroxylationAD-mix-β, t-BuOH/H₂O1-[3-(4-Bromophenyl)-2,3-dihydroxypropanoyl]azepaneAddition of two hydroxyl groups
Epoxidationm-CPBA1-[3-(4-Bromophenyl)-2,3-epoxypropanoyl]azepaneFormation of an oxirane ring

Heterocyclic Ring System Diversification: Analogues with Modified Azepane Rings

Replacing the seven-membered azepane ring with other saturated heterocycles is a common strategy in medicinal chemistry to explore the impact of ring size, conformation, and heteroatom composition on biological activity. researchgate.net These analogues can be readily synthesized by coupling 3-(4-bromophenyl)acrylic acid (or its activated acyl chloride) with a variety of different cyclic amines. Piperidine (B6355638) and morpholine are two of the most frequently used bioisosteres for the azepane ring in drug design. enamine.netmdpi.comnih.gov

Piperidine Analogues: Piperidine, a six-membered nitrogen heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals. nih.gov Replacing azepane with piperidine results in a more constrained, conformationally defined analogue. The synthesis of polysubstituted piperidine analogues is a well-established field. ajchem-a.com

Morpholine Analogues: Morpholine is a six-membered heterocycle containing both nitrogen and oxygen atoms. Its inclusion can improve physicochemical properties such as aqueous solubility. nih.gov The synthesis of morpholine analogues often involves similar coupling strategies. researchgate.netnih.gov

Substituted Azepanes: In addition to replacing the ring system entirely, the azepane ring itself can be functionalized. Recent synthetic advances have enabled the preparation of complex and polysubstituted azepanes, which were previously underrepresented in medicinal chemistry. rwth-aachen.denih.gov

Heterocyclic Amine Resulting Analogue Name Ring System Key Feature
Piperidine1-[3-(4-Bromophenyl)acryloyl]piperidine6-memberedMore rigid conformation
Morpholine4-[3-(4-Bromophenyl)acryloyl]morpholine6-membered with oxygenIncreased polarity, H-bond acceptor
Pyrrolidine1-[3-(4-Bromophenyl)acryloyl]pyrrolidine5-memberedCompact, different ring pucker
Piperazine1-[3-(4-Bromophenyl)acryloyl]-4-methylpiperazine6-membered with second NSite for further substitution, basic center

Design Principles for Exploring Structural Space around the Core Scaffold

The systematic synthesis of derivatives based on the 1-[3-(4-bromophenyl)acryloyl]azepane scaffold is guided by principles of structure-activity relationship (SAR) analysis. drugdesign.org SAR studies aim to correlate specific structural modifications with changes in biological activity. researchgate.netnih.gov The derivatization strategies outlined above allow for a comprehensive exploration of the chemical space around this core structure.

Probing Steric and Electronic Effects: Modifications to the bromophenyl moiety via Suzuki or Heck couplings introduce varied substituents that can probe steric tolerance and electronic requirements in a potential binding site. For example, adding electron-donating or electron-withdrawing groups can modulate the electronic character of the aromatic ring.

Modulating Physicochemical Properties: Introducing polar groups through Buchwald-Hartwig amination, dihydroxylation of the linker, or by incorporating heterocycles like morpholine can enhance solubility and alter lipophilicity. These properties are critical for optimizing pharmacokinetic profiles.

Conformational Restriction and Flexibility: Altering the acryloyl linker (e.g., by reduction) or changing the heterocyclic ring size (e.g., from azepane to piperidine) directly impacts the molecule's conformational freedom. This can be used to lock the molecule into a more bioactive conformation or to explore different spatial arrangements of the key pharmacophoric elements. nih.gov

Applications of 1 3 4 Bromophenyl Acryloyl Azepane in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The structure of 1-[3-(4-bromophenyl)acryloyl]azepane inherently lends itself to being a versatile building block for the synthesis of more complex molecular architectures. The presence of the 4-bromophenyl group is particularly significant, as it opens the door to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of intricate molecular frameworks.

One can envision the use of this compound in Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination reactions to append various substituents at the para-position of the phenyl ring. This would allow for the systematic modification of the molecule's properties and the creation of a library of derivatives for further investigation.

Table 1: Potential Cross-Coupling Reactions Utilizing the 4-Bromophenyl Moiety

Reaction NameCoupling PartnerResulting BondPotential Application
Suzuki CouplingOrganoboron ReagentC-CSynthesis of biaryl compounds
Stille CouplingOrganotin ReagentC-CFormation of complex carbon skeletons
Heck ReactionAlkeneC-CElaboration of the aromatic system
Sonogashira CouplingTerminal AlkyneC-C (sp)Introduction of acetylenic functionalities
Buchwald-Hartwig AminationAmineC-NSynthesis of arylamines

Furthermore, the α,β-unsaturated amide functionality can undergo a variety of addition reactions, such as Michael additions, which would allow for the introduction of nucleophiles at the β-position of the acryloyl group. This reactivity further expands the possibilities for structural diversification.

Precursor for Polymer Synthesis and Material Science Applications

The acryloyl group in this compound makes it a prime candidate as a monomer for polymerization. Acrylamides are well-established monomers in the synthesis of a wide range of polymers with diverse properties. nih.govresearchgate.netresearchgate.net The polymerization of this specific monomer could lead to novel polymers with interesting characteristics imparted by the azepane and 4-bromophenyl substituents.

The resulting polymer would possess a polyacrylamide backbone with pendant 4-bromophenyl-substituted cinnamoyl groups attached via the azepane linker. The bromine atoms on the phenyl rings could serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial formation. For instance, these bromine atoms could be replaced with other functional groups to alter the polymer's solubility, thermal stability, or optical properties.

Table 2: Hypothetical Polymer Properties and Potential Applications

Polymer PropertyPotential ApplicationRationale
High Refractive IndexOptical materials, coatingsPresence of the bromine atom and aromatic ring
Flame RetardancyFire-resistant materialsBrominated compounds are known flame retardants
Functionalizable MaterialSmart materials, sensorsPost-polymerization modification at the bromine site
Biocompatible ScaffoldsTissue engineeringPolyacrylamide-based hydrogels are often biocompatible rsc.org

The incorporation of the bulky and relatively rigid 4-bromophenyl and azepane groups could also influence the polymer's morphology and mechanical properties, potentially leading to materials with unique thermal or solution behaviors.

Role as a Ligand or Catalyst Precursor in Organometallic Chemistry

The nitrogen atom of the azepane ring and the oxygen atom of the carbonyl group in this compound could potentially act as coordinating sites for metal ions. This suggests that the compound could serve as a ligand in organometallic chemistry. sfu.cayoutube.com The formation of metal complexes with this ligand could lead to novel catalysts with unique reactivity and selectivity.

The specific coordination mode would depend on the metal center and the reaction conditions. The ligand could act as a monodentate ligand through the nitrogen or oxygen atom, or potentially as a bidentate chelating ligand. The electronic and steric properties of the ligand, influenced by the 4-bromophenyl and azepane groups, would play a crucial role in determining the properties of the resulting metal complex.

Furthermore, the 4-bromophenyl group could be utilized to synthesize more complex multidentate ligands. For example, a second coordinating group could be introduced via a cross-coupling reaction at the bromine position, leading to a ligand with enhanced chelating ability.

Development of Novel Synthetic Reagents Derived from the Compound

Beyond its direct applications, this compound could serve as a starting material for the development of novel synthetic reagents. The reactivity of the acryloyl moiety could be harnessed to create new functional groups. For instance, epoxidation of the double bond would yield an electrophilic epoxide that could be opened by various nucleophiles to introduce new functionalities.

The bromine atom on the phenyl ring also allows for the conversion of the compound into an organometallic reagent itself. For example, treatment with a strong base such as n-butyllithium or Grignard reagent formation could generate a nucleophilic species at the para-position. This organometallic reagent could then be used to react with a variety of electrophiles, further expanding the synthetic utility of the original compound.

Future Directions and Emerging Research Avenues for 1 3 4 Bromophenyl Acryloyl Azepane

Exploration of Asymmetric Synthesis Approaches

The synthesis of 1-[3-(4-bromophenyl)acryloyl]azepane and its analogs can be advanced through the development of asymmetric synthetic methods to control the stereochemistry of the molecule. The α,β-unsaturated amide linkage is a key target for stereoselective transformations.

Detailed Research Findings:

Current strategies in asymmetric synthesis that could be adapted for this compound include:

Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been successfully employed in the asymmetric synthesis of axially chiral chalcones. figshare.comacs.orgnih.gov This approach could potentially be used to introduce axial chirality in derivatives of this compound. Furthermore, organocatalytic methods have been developed for the enantioselective aza-Michael addition of O-benzylhydroxylamine to chalcones, yielding β-keto hydroxylamines with moderate enantiomeric excess. researchgate.net

Transition-Metal Catalysis: Copper-catalyzed asymmetric conjugate additions and reductions are established methods for creating β-chiral amides from unsaturated carbonyl compounds. nih.gov Rhodium complexes, such as Rh/DuanPhos, have demonstrated high efficiency in the asymmetric hydrogenation of acyclic tetrasubstituted α,β-unsaturated amides, producing chiral β-amino amides with excellent yields and enantioselectivities. researchgate.net Lanthanide-based catalysts, specifically Sm-BINOL-Ph₃As=O complexes, have been shown to effectively promote the asymmetric epoxidation of α,β-unsaturated amides. acs.org

Chiral Auxiliaries: The use of chiral auxiliaries like (S,S)-(+)-pseudoephedrine has proven effective in the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides, leading to the formation of chiral β-amino esters. acs.org

Table 1: Potential Asymmetric Synthesis Strategies

Catalytic System Transformation Potential Outcome for this compound
Chiral Organocatalysts Aza-Michael Addition Enantiomerically enriched β-amino derivatives
Transition Metals (Cu, Rh) Conjugate Addition/Reduction Stereocontrolled formation of β-chiral amides
Lanthanide Complexes Epoxidation Synthesis of chiral α,β-epoxy amides
Chiral Auxiliaries Conjugate Addition Diastereoselective synthesis of chiral derivatives

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The synthesis of this compound and its derivatives can be significantly enhanced in terms of efficiency, safety, and scalability by adopting flow chemistry and automated synthesis platforms.

Detailed Research Findings:

The amide bond formation, a key step in the synthesis of the target compound, is particularly amenable to automation. researchgate.net Automated synthesis platforms utilizing pre-packed capsules with all necessary reagents and work-up materials have been developed for the rapid and parallel synthesis of amide-containing compounds. researchgate.netsynplechem.comresearchgate.net These systems allow for the automated execution of complex organic reactions, including reductive amination and the synthesis of saturated N-heterocycles, with minimal user intervention. researchgate.net The miniaturization of these methods into 96-well plate kits further accelerates the creation of compound libraries. researchgate.net Such automated processes can handle a wide variety of carboxylic acids and amines, making them suitable for generating a diverse library of analogs based on the this compound scaffold. researchgate.netresearchgate.netscilit.com

Table 2: Advantages of Flow Chemistry and Automation

Feature Benefit
Efficiency Rapid reaction times and high throughput
Safety Handling of hazardous reagents in a closed system
Scalability Straightforward scaling from laboratory to production
Reproducibility Precise control over reaction parameters

Potential for Photocatalytic or Electrosynthetic Transformations

The electronic properties of the 4-bromophenyl group and the α,β-unsaturated carbonyl system in this compound make it a prime candidate for novel transformations using photocatalysis and electrosynthesis.

Detailed Research Findings:

Photocatalysis: Visible-light photoredox catalysis can generate α-carbonyl carbocations from α,β-unsaturated carbonyl compounds, including amides. rsc.orgnih.gov This allows for α-nucleophilic additions without pre-functionalization. nih.gov Furthermore, the synergistic combination of photoredox catalysis and organocatalysis has enabled the direct β-alkylation of saturated aldehydes with Michael acceptors, a strategy that could potentially be adapted for the functionalization of the acryloyl moiety. acs.org Sunlight-based photoredox catalysis has also been used for the β-selective acylation of alkenes to produce α,β-unsaturated ketones. rsc.org

Electrosynthesis: Electrochemical methods offer a green and efficient way to perform chemical transformations. The bromophenyl group can be a target for electrochemical reactions. For instance, electrochemical bromination of arenes can be achieved with high regioselectivity. nih.govacs.orgcecri.res.in Paired electrolysis has been used for the dibromination of aryl amines. nih.gov Moreover, the electroreductive coupling of benzyl (B1604629) bromides with acetic anhydride (B1165640) has been demonstrated in a micro-flow cell. researchgate.net The bromide ion itself can act as a mediator in electrosynthesis, as seen in the epoxidation of propylene. nih.gov

Table 3: Prospective Photocatalytic and Electrosynthetic Reactions

Method Potential Transformation
Photocatalysis α-Functionalization of the acryloyl group
β-Functionalization of the acryloyl group
Electrosynthesis Further bromination of the phenyl ring
Reductive coupling at the bromine position

Advanced Materials and Nanotechnology Integration Opportunities

The structural features of this compound, particularly the bromophenyl group, suggest potential applications in materials science and nanotechnology.

Detailed Research Findings:

Brominated compounds are valuable intermediates in the synthesis of functional polymers and materials. researchgate.netrsc.org For example, tetrakis(4-bromophenyl)silane (B1601375) has been used to create porous organic polymers for carbon dioxide sorption. nih.gov The presence of bromine allows for post-polymerization modification, offering a route to functional materials. The reactivity of the 4-bromophenyl group on a glassy carbon electrode has been investigated, demonstrating its potential for surface modification. researchgate.net

In nanotechnology, functionalized nanoparticles are of great interest for various applications, including drug delivery. researchgate.netnih.gov The this compound scaffold could be used to functionalize nanoparticles, with the bromophenyl group providing a site for further chemical modification. researchgate.net For instance, bromine-containing compounds can be immobilized on magnetic nanoparticles to create reusable catalysts. researchgate.net The field of nanomaterials includes a wide array of structures such as nanoparticles, nanotubes, nanofibers, and nanocomposites that could potentially incorporate this molecule. acs.orgacs.org

Computational Design of New Chemical Entities Based on the Core Scaffold

Computational methods, particularly quantitative structure-activity relationship (QSAR) studies, can be instrumental in designing new chemical entities based on the this compound scaffold with optimized properties.

Detailed Research Findings:

The chalcone (B49325) scaffold, which is structurally related to this compound, has been extensively studied using computational approaches. scirp.orgnih.govnih.govnih.govresearchgate.netsemanticscholar.orgmdpi.comresearchgate.netresearchgate.netunivie.ac.at 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for the biological activities of chalcone derivatives. scirp.orgsemanticscholar.orgresearchgate.netunivie.ac.at These models help in understanding the structure-activity relationships and in designing new compounds with enhanced potency. scirp.orgmdpi.com For example, QSAR studies have guided the design of chalcone derivatives with antitubercular activity. nih.gov Computational tools can also predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of designed molecules, aiding in the selection of the most promising candidates for synthesis and further testing. nih.govresearchgate.net

Table 4: Computational Approaches for Drug Design

Method Application
3D-QSAR (CoMFA/CoMSIA) Predicting biological activity and understanding structure-activity relationships
Pharmacophore Modeling Identifying key structural features for biological activity
Molecular Docking Predicting binding modes to biological targets
ADMET Prediction In silico assessment of drug-like properties and potential toxicity

Q & A

Basic Question: What are the standard synthetic routes for 1-[3-(4-bromophenyl)acryloyl]azepane, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves a multi-step process:

Acylation of Azepane : Reacting azepane with 3-(4-bromophenyl)acryloyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert conditions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the product .

Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride to azepane), temperature control (0–25°C), and catalyst use (e.g., triethylamine) can improve yields to >75% .

Advanced Question: How can enantioselective synthesis of this compound be achieved for chiral pharmacology studies?

Methodological Answer:
Enantioselective synthesis requires:

Chiral Catalysts : Use of palladium-based catalysts with BINAP ligands to induce asymmetry during acryloylation .

HPLC Chiral Separation : Employing chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers, validated by circular dichroism (CD) spectroscopy .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm the azepane backbone and acryloyl substituents (e.g., δ 6.8–7.4 ppm for bromophenyl protons) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Question: How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., kinase inhibition) .

QSAR Models : Train models on datasets of azepane derivatives to correlate substituent electronegativity with antimicrobial IC50_{50} values .

Basic Question: How do structural modifications (e.g., halogen substitution) affect the biological activity of this compound?

Methodological Answer:

  • 4-Bromophenyl vs. 4-Chlorophenyl : Bromine’s larger atomic radius enhances lipophilicity, improving membrane permeability in cytotoxicity assays (e.g., 2.5× higher uptake in HeLa cells) .
  • Acryloyl vs. Carboxamide : The acryloyl group increases electrophilicity, enhancing covalent binding to cysteine residues in target enzymes .

Advanced Question: How can contradictory results in biological assays (e.g., antimicrobial vs. cytotoxic activity) be resolved?

Methodological Answer:

Dose-Response Curves : Establish EC50_{50} values across multiple cell lines (e.g., NIH/3T3 fibroblasts vs. MRSA) to differentiate selective toxicity .

Mechanistic Studies : Use RNA-seq to identify off-target pathways (e.g., oxidative stress vs. DNA damage) .

Basic Question: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., MCF-7) with IC50_{50} thresholds <10 µM .

Advanced Question: How can factorial design optimize reaction conditions for scaled-up synthesis?

Methodological Answer:
A 232^3 factorial design evaluates:

  • Factors : Temperature (25–60°C), solvent (DMF vs. THF), catalyst loading (1–5 mol%).
  • Response Variables : Yield, purity, and reaction time.
    Statistical analysis (ANOVA) identifies optimal conditions (e.g., 45°C, DMF, 3 mol% catalyst) .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the acryloyl group in aqueous media (pH <5 or >9).
  • Storage : Stable for >12 months at -20°C in argon-purged vials; monitor via accelerated stability testing (40°C/75% RH) .

Advanced Question: How can metabolomic studies elucidate the compound’s pharmacokinetic behavior?

Methodological Answer:

LC-MS/MS : Quantify plasma metabolites (e.g., hydroxylated derivatives) in rodent models .

CYP450 Inhibition Assays : Identify hepatic metabolism pathways using recombinant enzymes (e.g., CYP3A4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.